molecular formula C16H22N2O3 B3728302 ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate

ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate

Cat. No. B3728302
M. Wt: 290.36 g/mol
InChI Key: QRTRUAJSQYSNAN-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate, also known as ethyl 3-(isobutylamino)-2-oxo-2H-chromene-3-carboxylate, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound is a member of the chromene family, which has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate 3-amino-2-benzoyl-3-(isobutylamino)acrylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting key enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate 3-amino-2-benzoyl-3-(isobutylamino)acrylate in lab experiments is its potential antitumor and anti-inflammatory activities. This makes it a promising candidate for further drug development. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate 3-amino-2-benzoyl-3-(isobutylamino)acrylate. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory activity and potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential targets for drug development.

Scientific Research Applications

Ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate has been studied extensively for its potential biological activities. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-[N'-(2-methylpropyl)carbamimidoyl]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-16(20)13(15(17)18-10-11(2)3)14(19)12-8-6-5-7-9-12/h5-9,11,19H,4,10H2,1-3H3,(H2,17,18)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTRUAJSQYSNAN-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NCC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NCC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate
Reactant of Route 2
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate
Reactant of Route 3
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate
Reactant of Route 4
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate
Reactant of Route 5
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate
Reactant of Route 6
ethyl 3-amino-2-benzoyl-3-(isobutylamino)acrylate

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